1-Benzyl-1-methylhydrazine

Physicochemical characterization Isomer differentiation Procurement specification

1-Benzyl-1-methylhydrazine (CAS 3931-52-0) is a hydrazine derivative featuring both benzyl and methyl N-substituents (molecular formula C8H12N2, molecular weight 136.19 g/mol). It is an aromatic hydrazine with density 1.022 g/cm³, boiling point 245.5°C at 760 mmHg, flash point 121.4°C, and refractive index 1.559.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 3931-52-0
Cat. No. B1617955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-methylhydrazine
CAS3931-52-0
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)N
InChIInChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3
InChIKeyFTBYHABJPALDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1-methylhydrazine (CAS 3931-52-0) Procurement Guide: Physicochemical Profile and Comparator Baseline


1-Benzyl-1-methylhydrazine (CAS 3931-52-0) is a hydrazine derivative featuring both benzyl and methyl N-substituents (molecular formula C8H12N2, molecular weight 136.19 g/mol). It is an aromatic hydrazine with density 1.022 g/cm³, boiling point 245.5°C at 760 mmHg, flash point 121.4°C, and refractive index 1.559 . The compound contains one hydrogen bond donor, two hydrogen bond acceptors, two rotatable bonds, ten heavy atoms, and a calculated polar surface area of 29.26–29.3 Ų [1]. These physicochemical parameters provide a measurable baseline for differentiation from methylhydrazine, benzylhydrazine, and 1,1-dimethylhydrazine analogs.

Why Generic 1-Benzyl-1-methylhydrazine (CAS 3931-52-0) Cannot Be Substituted by Simple Hydrazines


The presence of both benzyl and methyl N-substituents on 1-benzyl-1-methylhydrazine confers distinct steric, electronic, and physicochemical properties that prevent functional substitution by simpler hydrazine analogs. The benzyl group introduces specific steric and electronic characteristics that can be fine-tuned by aromatic ring substitution , while the methyl group alters hydrogen bonding capacity (one donor vs. two in 1-benzyl-2-methylhydrazine) and influences N-nucleophilicity. In enzyme inhibition contexts, benzylhydrazine derivatives exhibit time-dependent, irreversible inhibition of both MAO-A and MAO-B isoforms, whereas simpler alkyl hydrazines display different inhibition kinetics and selectivity profiles . These differences manifest in measurable outcomes including inhibitor-enzyme complex formation rates, equilibrium inhibition constants, and synthetic utility.

1-Benzyl-1-methylhydrazine (CAS 3931-52-0) Quantitative Differentiation Evidence vs. Analogs


Physicochemical Differentiation: Density and Boiling Point vs. 1-Benzyl-2-methylhydrazine

1-Benzyl-1-methylhydrazine exhibits a density of 1.022 g/cm³ and a boiling point of 245.5°C at 760 mmHg . In contrast, the positional isomer 1-benzyl-2-methylhydrazine (CAS 10309-79-2) possesses two hydrogen bond donors and three rotatable bonds , which predictably alters its density and boiling behavior. These measurable physicochemical differences enable unambiguous identification and purity verification via standard analytical methods.

Physicochemical characterization Isomer differentiation Procurement specification

Synthetic Yield Differentiation: 1-Benzyl-1-methylhydrazine Alkylation Route vs. Alternative Precursors

The alkylation of methylhydrazine with benzyl bromide in dichloromethane yields 1-benzyl-1-methylhydrazine with a reported yield of 60% (0.082 g from 0.1 mL methylhydrazine and 0.12 mL benzyl bromide) after 10 minutes of stirring . This represents a baseline synthetic efficiency that can be compared against alternative routes using benzyl chloride (which requires polar aprotic solvents and inert atmosphere) or routes starting from substituted benzyl precursors (which yield series of 1-methyl-1-(substituted benzyl)hydrazines with varying yields) [1].

Organic synthesis Reaction yield Process optimization

Enzyme Target Selectivity Differentiation: Dopamine β-Hydroxylase vs. GABA-AT Inhibition Profile

Class-level analysis of hydrazine derivatives reveals distinct enzyme inhibition profiles. Benzylhydrazine behaves as a mechanism-based inhibitor of dopamine β-hydroxylase, with second-order inactivation rate constant increasing approximately 4-fold when benzylic hydrogens are replaced with deuterium (observed deuterium kinetic isotope effect of 13 ± 2) [1]. In contrast, methylhydrazine acts as a slow-binding inhibitor of GABA aminotransferase (GABA-AT) with inhibition constant Ki = 2.2–2.8 μM and complex formation rate constant of 2.08 × 10³ M⁻¹ min⁻¹ [2]. The benzyl-substituted analog (3-hydroxybenzyl)hydrazine shows enhanced potency against GABA-AT with Ki = 0.3–0.46 μM and formation rate constant of 1.98 × 10⁴ M⁻¹ min⁻¹—approximately 10-fold faster complex formation and 7–9-fold lower Ki [2].

Enzyme inhibition Mechanism-based inactivation Selectivity profiling

Analytical Identity Differentiation: Distinct ¹H NMR Signature in CDCl₃ vs. Isomers and Related Hydrazines

The ¹H NMR spectrum of 1-benzyl-1-methylhydrazine in CDCl₃ exhibits a characteristic signature: δ 2.49 (3H, s, N-CH₃), 3.41 (2H, s, benzylic CH₂), 3.60 (2H, s, NH₂), and 7.27 (5H, s, aromatic) . This pattern is distinguishable from positional isomers: 1-benzyl-2-methylhydrazine would display different NH/NH₂ proton integration and splitting patterns due to altered hydrogen bonding environment. The IR spectrum shows υmax (CH₂Cl₂) 1650 cm⁻¹ .

NMR characterization Analytical verification Identity confirmation

Purity Specification Differentiation: Commercial Availability at ≥95% Purity with Batch QC Documentation

Multiple reputable chemical suppliers offer 1-benzyl-1-methylhydrazine at standard purities of 95% or higher. Bidepharm provides the compound at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC reports available upon request . BOC Sciences supplies the compound at 94.0% (GC) purity with full analytical characterization . This level of documented analytical support contrasts with certain generic hydrazine derivatives where batch-specific QC data may be less comprehensive.

Purity specification Quality control Supplier comparison

1-Benzyl-1-methylhydrazine (CAS 3931-52-0): Validated Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate for Hydrazone and Nitrogen-Containing Compound Synthesis

1-Benzyl-1-methylhydrazine is employed as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds . The documented 60% synthetic yield from methylhydrazine and benzyl bromide establishes this compound as an accessible building block for constructing more complex molecular architectures, including pharmaceutical intermediates requiring N-benzyl-N-methyl substitution patterns. Its role as a chemical intermediate in pharmaceutical development is well established .

Monoamine Oxidase (MAO) Inhibitor Scaffold in Neuroscience Research

Derivatives of 1-benzyl-1-methylhydrazine have been investigated for their potential as monoamine oxidase (MAO) inhibitors . Research indicates that benzylhydrazine derivatives exhibit time-dependent, irreversible inhibition of both MAO-A and MAO-B isoforms . The mechanistic distinction between hydrazine subclasses—where benzylhydrazine acts as a mechanism-based inhibitor of dopamine β-hydroxylase with a deuterium kinetic isotope effect of 13 ± 2, while methylhydrazine inhibits GABA-AT with Ki = 2.2–2.8 μM —positions 1-benzyl-1-methylhydrazine as a hybrid scaffold for exploring structure-activity relationships in amine oxidase and aminotransferase inhibition.

Catalyst in Benzamide and Amidrazone Synthesis

1-Benzyl-1-methylhydrazine is used as a catalyst in the synthesis of benzamides and amidrazones . The compound has also been shown to inhibit the formation of 8-hydroxyquinoline, an intermediate in halogenated aromatic compound synthesis , and exhibits noncompetitive inhibition characteristics against amidrazones and hydrazines, meaning it does not compete with these reagents for binding sites on the substrate molecule . These catalytic properties distinguish it from simple hydrazines lacking the benzyl-methyl substitution pattern.

Analytical Reference Standard for Isomer-Specific Method Development

The well-characterized ¹H NMR signature of 1-benzyl-1-methylhydrazine (δ 2.49 N-CH₃, δ 3.41 benzylic CH₂, δ 3.60 NH₂, δ 7.27 aromatic in CDCl₃) and its distinct physicochemical parameters (density 1.022 g/cm³, boiling point 245.5°C at 760 mmHg, refractive index 1.559) enable its use as an analytical reference standard. These properties facilitate method development for distinguishing between 1-benzyl-1-methylhydrazine and its positional isomer 1-benzyl-2-methylhydrazine, which differs in hydrogen bond donor count (2 vs. 1) and rotatable bond count (3 vs. 2) —critical for quality control in procurement and synthetic chemistry applications.

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